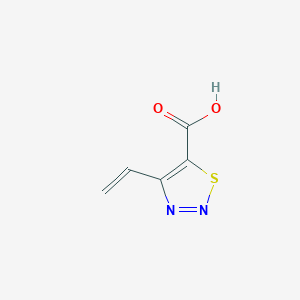
4-Vinyl-1,2,3-thiadiazole-5-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Vinyl-1,2,3-thiadiazole-5-carboxylicacid is a heterocyclic compound that features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms
Métodos De Preparación
The synthesis of 4-Vinyl-1,2,3-thiadiazole-5-carboxylicacid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with acyl chlorides, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
4-Vinyl-1,2,3-thiadiazole-5-carboxylicacid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or amines .
Aplicaciones Científicas De Investigación
4-Vinyl-1,2,3-thiadiazole-5-carboxylicacid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 4-Vinyl-1,2,3-thiadiazole-5-carboxylicacid exerts its effects varies depending on its application. In antimicrobial activity, it is believed to interfere with bacterial cell wall synthesis or disrupt cellular processes by binding to specific enzymes . In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways .
Comparación Con Compuestos Similares
4-Vinyl-1,2,3-thiadiazole-5-carboxylicacid can be compared to other thiadiazole derivatives, such as:
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: This compound has similar antimicrobial properties but differs in its substitution pattern, which can affect its biological activity.
4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid: This derivative is often used in materials science due to its enhanced electronic properties.
The uniqueness of this compound lies in its ethenyl group, which can participate in additional chemical reactions, providing versatility in synthetic applications.
Propiedades
Número CAS |
165676-21-1 |
|---|---|
Fórmula molecular |
C5H4N2O2S |
Peso molecular |
156.16 g/mol |
Nombre IUPAC |
4-ethenylthiadiazole-5-carboxylic acid |
InChI |
InChI=1S/C5H4N2O2S/c1-2-3-4(5(8)9)10-7-6-3/h2H,1H2,(H,8,9) |
Clave InChI |
QJCIBIBLBHXESU-UHFFFAOYSA-N |
SMILES |
C=CC1=C(SN=N1)C(=O)O |
SMILES canónico |
C=CC1=C(SN=N1)C(=O)O |
Sinónimos |
1,2,3-Thiadiazole-5-carboxylicacid,4-ethenyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















